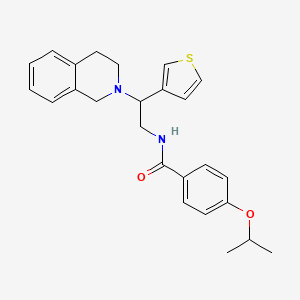

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-4-isopropoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound represents an intriguing fusion of different pharmacophores: a dihydroisoquinoline moiety, a thiophene ring, and a benzamide structure with an isopropoxy substituent. Such complex molecules often exhibit unique biochemical properties and potential therapeutic benefits.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps:

Formation of the dihydroisoquinoline core: : This can be achieved through Pictet-Spengler condensation of an appropriate phenethylamine with an aldehyde or ketone under acidic conditions.

Introduction of the thiophene ring: : This can be incorporated via a cross-coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

Attachment of the benzamide group: : This might involve amidation of an appropriate benzoyl chloride with the amine functionality on the intermediate.

Isopropoxylation: : This final step could involve nucleophilic substitution of the benzamide with isopropyl alcohol under basic conditions.

Industrial production would scale these reactions using optimized catalysts, reagents, and conditions to maximize yield and purity.

Analyse Des Réactions Chimiques

This compound can undergo various chemical reactions:

Oxidation: : May involve the transformation of the thiophene ring to a thiophene oxide using reagents like m-chloroperbenzoic acid.

Reduction: : The isoquinoline moiety can be hydrogenated to produce a fully saturated tetrahydroisoquinoline.

Substitution: : The isopropoxy group can participate in nucleophilic substitution reactions, potentially replacing it with other substituents.

Applications De Recherche Scientifique

This compound's multi-faceted structure suggests it may have broad applications:

Chemistry: : Could serve as a ligand in coordination chemistry due to its multiple potential binding sites.

Biology: : Might interact with a range of enzymes or receptors, serving as a probe for biochemical pathways.

Medicine: : Potentially a lead compound for drug development targeting neurological, anti-inflammatory, or oncological pathways.

Industry: : Could find applications in materials science, particularly in the development of organic semiconductors or photovoltaic materials.

Mécanisme D'action

The precise mechanism depends on the context of its application, but potential interactions include:

Molecular Targets: : Isoquinoline derivatives often interact with dopamine receptors, while thiophenes can bind to various protein targets.

Pathways: : This compound could modulate neurotransmitter pathways, signal transduction cascades, or gene expression profiles.

Comparaison Avec Des Composés Similaires

Compared to simpler benzamide, isoquinoline, or thiophene derivatives, this compound is unique in combining all three moieties. Similar compounds might include:

N-(2-(isoquinolin-2-yl)ethyl)-4-isopropoxybenzamide

N-(2-(thiophen-2-yl)ethyl)-4-isopropoxybenzamide

Its distinctiveness lies in its potential to exhibit multifaceted interactions, thereby broadening its scope of applications.

Activité Biologique

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-4-isopropoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C23H24N2O2S, with a molecular weight of 392.5 g/mol. The compound features a complex structure that combines isoquinoline and thiophene moieties, which are known for their diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C23H24N2O2S |

| Molecular Weight | 392.5 g/mol |

| CAS Number | 898452-53-4 |

Antifungal Properties

Research has indicated that compounds similar to this compound exhibit notable antifungal activity. A study on structurally related compounds demonstrated effective in vitro antifungal activity against various phytopathogenic fungi at concentrations as low as 50 μg/mL . The structure-activity relationship (SAR) analysis suggested that electron-withdrawing substituents enhance antifungal efficacy, making this class of compounds promising candidates for agricultural applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors involved in fungal growth and reproduction. The inhibition mechanism may involve binding to the active sites of these targets, thereby disrupting normal biochemical pathways essential for fungal viability.

Case Studies and Research Findings

- Case Study on Antifungal Activity :

-

Pharmacological Investigations :

- In pharmacological studies, this compound was evaluated for its ability to modulate enzyme activity related to metabolic pathways. The results showed a concentration-dependent relationship in enzyme inhibition, suggesting potential therapeutic applications in metabolic disorders.

Propriétés

IUPAC Name |

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]-4-propan-2-yloxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N2O2S/c1-18(2)29-23-9-7-20(8-10-23)25(28)26-15-24(22-12-14-30-17-22)27-13-11-19-5-3-4-6-21(19)16-27/h3-10,12,14,17-18,24H,11,13,15-16H2,1-2H3,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUMYVZFBQVUZJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)NCC(C2=CSC=C2)N3CCC4=CC=CC=C4C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.